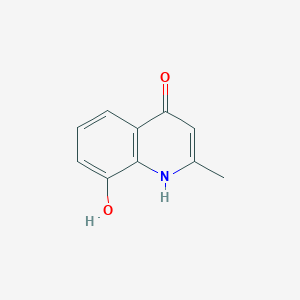

2-Methylquinoline-4,8-diol

Description

Historical Context of Quinoline (B57606) Chemistry in Research

The history of quinoline chemistry dates back to 1834, when it was first extracted from coal tar. nih.gov The fundamental structure of quinoline, a benzene (B151609) ring fused to a pyridine (B92270) ring, has since become a foundational scaffold in medicinal chemistry and materials science. wikipedia.orgiipseries.org The development of various synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has enabled the creation of a vast library of quinoline derivatives. iipseries.orgrsc.org These derivatives have been instrumental in the development of a wide array of pharmaceuticals, including antimalarials like quinine (B1679958) and chloroquine, as well as antibacterial and anticancer agents. nih.govorientjchem.org The versatility of the quinoline ring system continues to make it a focal point of research for the discovery of novel compounds with diverse applications. rsc.orgnumberanalytics.com

Structural Classification and Nomenclature within Dihydroxylated Quinoline Analogues

2-Methylquinoline-4,8-diol belongs to the broader class of dihydroxylated quinoline analogues. The nomenclature of substituted quinolines follows the IUPAC system, where the positions on the quinoline ring are numbered to indicate the location of substituent groups. youtube.comyoutube.com In this case, the parent structure is quinoline, which is a benzo[b]pyridine. iipseries.org The substituents are a methyl group at position 2 and two hydroxyl (-OH) groups at positions 4 and 8. The presence and position of these hydroxyl groups are crucial in defining the chemical properties and potential interactions of the molecule.

The classification of dihydroxylated quinolines can be further broken down based on the relative positions of the two hydroxyl groups. This positioning influences properties such as intramolecular hydrogen bonding and the molecule's ability to chelate metal ions.

Table 1: Classification of Dihydroxylated Quinoline Analogues

| Classification | Description | Example |

| Peri-dihydroxylated | Hydroxyl groups on adjacent carbons, one on each ring. | Quinoline-4,5-diol |

| Ortho-dihydroxylated | Hydroxyl groups on adjacent carbons within the same ring. | Quinoline-7,8-diol |

| Meta-dihydroxylated | Hydroxyl groups separated by one carbon atom within the same ring. | Quinoline-5,7-diol |

| Para-dihydroxylated | Hydroxyl groups on opposite sides of the same ring. | Quinoline-5,8-diol |

| Distal-dihydroxylated | Hydroxyl groups on non-adjacent carbons in different rings. | This compound |

Broad Research Interest in this compound and its Related Systems

The research interest in this compound and its analogues is multifaceted. The presence of both a methyl group and two hydroxyl groups on the quinoline scaffold creates a molecule with a unique combination of electronic and steric properties. The hydroxyl groups, in particular, can act as both hydrogen bond donors and acceptors, and can be deprotonated to form phenoxide ions, which are strong coordinating ligands for metal ions. This has led to investigations into its potential as a chelating agent.

Furthermore, quinoline derivatives are known to exhibit a wide range of biological activities. orientjchem.orgnoveltyjournals.com The specific substitution pattern of this compound has prompted research into its potential antimicrobial and antioxidant properties. The methyl group can also influence the molecule's metabolic stability and its interactions with biological targets.

Overview of Major Research Areas Pertaining to this compound

The primary areas of research concerning this compound can be summarized as follows:

Synthesis and Characterization: A significant area of research focuses on the efficient synthesis of this compound and its derivatives. Various synthetic routes are explored to achieve high yields and purity. Once synthesized, the compound is thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its physicochemical properties.

Biological Activity Screening: A major driver of research is the investigation of the biological properties of this compound. This includes screening for antimicrobial activity against various strains of bacteria and fungi, as well as evaluating its potential as an antioxidant. Studies have explored its efficacy against bacteria like Staphylococcus aureus and Escherichia coli.

Coordination Chemistry: The ability of the diol to act as a ligand for metal ions is another key research area. Scientists are exploring the formation of metal complexes with this compound and characterizing their structures and properties. These complexes may exhibit novel catalytic or biological activities.

Structure-Activity Relationship (SAR) Studies: Researchers are investigating how modifications to the structure of this compound affect its activity. By synthesizing and testing related analogues with different substituents or altered positioning of the functional groups, they aim to understand the key structural features responsible for its observed properties. This knowledge is crucial for the rational design of more potent and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXLDINMROIPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methylquinoline 4,8 Diol

Strategies for the Construction of the 2-Methylquinoline-4,8-diol Core Structure

The synthesis of the this compound core can be approached through several established methodologies for quinoline (B57606) synthesis, primarily involving the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) derivative.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are a cornerstone of quinoline synthesis. The Conrad-Limpach-Knorr and the Doebner-von Miller reactions are classic examples that can be adapted for the synthesis of this compound.

A plausible approach involves the cyclocondensation of an appropriately substituted aniline (B41778) with a β-ketoester. Specifically, the reaction of 2-aminophenol-4-ol with ethyl acetoacetate (B1235776) would be a direct route. The initial condensation would form an enamine intermediate, which upon thermal cyclization, would yield the desired 2-methyl-4,8-dihydroxyquinoline.

The Friedländer annulation is another powerful method for quinoline synthesis. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net For the synthesis of this compound, a potential pathway would involve the reaction of 2-amino-3-hydroxybenzaldehyde (B7904644) with acetone.

| Reaction | Starting Materials | Key Features |

| Conrad-Limpach | 2-Aminophenol-4-ol, Ethyl acetoacetate | Forms the 4-hydroxyquinoline (B1666331) core directly. |

| Doebner-von Miller | 2-Aminophenol-4-ol, Crotonaldehyde (or in situ generation) | A versatile method for quinoline synthesis. researchgate.net |

| Friedländer Annulation | 2-Amino-3-hydroxybenzaldehyde, Acetone | Condensation followed by cyclodehydration. researchgate.net |

Modification of Pre-Existing Quinoline Scaffolds

An alternative strategy involves the modification of a readily available quinoline derivative. For instance, starting with 8-hydroxyquinoline (B1678124), one could envision a synthetic sequence involving hydroxylation at the 4-position and methylation at the 2-position. The introduction of a hydroxyl group at the C4 position of a quinoline ring can be challenging but may be achieved through oxidation followed by rearrangement or via a nucleophilic substitution of a suitable leaving group at the 4-position. The introduction of the 2-methyl group could potentially be accomplished via a Minisci-type radical reaction or by functionalizing a 2-chloroquinoline (B121035) derivative.

One-Pot Synthetic Protocols for Quinoline Diols

Modern synthetic chemistry often favors one-pot procedures due to their efficiency and reduced waste. A one-pot synthesis of this compound could be designed by combining the necessary reactants and catalysts in a single reaction vessel. For example, a multicomponent reaction involving an aminophenol, an aldehyde, and a ketone could potentially be developed to construct the quinoline diol core in a single step.

Derivatization and Functionalization Reactions

The presence of two hydroxyl groups and an active methyl group makes this compound an excellent platform for further chemical modifications.

Reactions Involving Hydroxyl Group Functionalization (e.g., Esterification, Etherification)

The phenolic hydroxyl groups at the C4 and C8 positions can be readily functionalized through esterification and etherification reactions. These transformations are valuable for modulating the physicochemical properties of the molecule.

Esterification: The hydroxyl groups can be converted to esters by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. The reactivity of the two hydroxyl groups may differ, potentially allowing for selective functionalization.

Etherification: Williamson ether synthesis is a common method for converting phenols to ethers. Reaction of this compound with alkyl halides in the presence of a base will yield the corresponding ethers. The choice of base and reaction conditions can influence the degree of alkylation.

| Reaction Type | Reagents | Product |

| Esterification | Acyl chloride, Pyridine | Di-ester derivative |

| Acid anhydride, DMAP | Di-ester derivative | |

| Etherification | Alkyl halide, K₂CO₃ | Di-ether derivative |

| Dialkyl sulfate, NaOH | Di-ether derivative |

Transformations at the C-2 Methyl Substituent

The methyl group at the C2 position of the quinoline ring is activated by the adjacent nitrogen atom and can participate in a variety of chemical transformations.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. tandfonline.comtandfonline.com Common oxidizing agents for this transformation include selenium dioxide or potassium permanganate. tandfonline.comyoutube.com The resulting 2-formyl or 2-carboxy derivatives are valuable intermediates for further synthesis.

Condensation Reactions: The active methyl group can undergo condensation with aldehydes to form styrylquinoline derivatives. iucr.org This reaction is typically catalyzed by an acid or a base. The resulting styryl moiety extends the conjugation of the quinoline system, which can have significant effects on its photophysical properties.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | Selenium dioxide, Dioxane, Reflux | 2-Formylquinoline-4,8-diol |

| Oxidation to Carboxylic Acid | Potassium permanganate, Heat | Quinoline-2-carboxylic acid-4,8-diol |

| Condensation with Aldehyde | Aromatic aldehyde, Acetic anhydride | 2-Styrylquinoline-4,8-diol |

Electrophilic Aromatic Substitution on the Benzenoid Ring

The general principles of electrophilic aromatic substitution on the quinoline ring system are well-established. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzenoid ring, typically at positions 5 and 8. quimicaorganica.orgreddit.com

For this compound, the benzenoid ring is highly activated by two hydroxyl groups at positions 4 and 8. These are strong activating, ortho-, para-directing groups. The methyl group at position 2 also provides weak activation. The interplay of these activating groups is expected to strongly direct incoming electrophiles. Theoretical studies on the simpler 8-hydroxyquinoline have been conducted to predict the sites of electrophilic attack, but specific experimental studies involving nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound are not documented in the reviewed literature. researchgate.netorientjchem.org Without experimental data, the precise regiochemical outcome of such reactions on this highly substituted quinoline remains speculative.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline nucleus typically occur on the pyridine ring, especially at positions 2 and 4, particularly when a good leaving group like a halogen is present. In the case of this compound, the molecule does not possess inherent leaving groups on the carbocyclic or heterocyclic ring that are amenable to standard nucleophilic aromatic substitution.

Reactions would instead likely involve the hydroxyl groups at positions 4 and 8. These phenolic hydroxyl groups can act as nucleophiles or be converted into better leaving groups. Potential reactions could include:

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base to form the corresponding ethers.

O-Acylation: Esterification with acyl chlorides or anhydrides to form esters.

However, specific studies detailing these nucleophilic substitution reactions on the hydroxyl groups of this compound, including reaction conditions and yields, are not available in the surveyed literature.

Modern Catalytic Approaches in this compound Synthesis

While the synthesis of the quinoline core is a mature field of organic chemistry, specific modern catalytic methods for the targeted synthesis of this compound are not explicitly described.

Regioselectivity and Stereoselectivity in this compound Synthesis

Discussions of regioselectivity and stereoselectivity are intrinsically linked to the specific synthetic route employed. As no definitive synthesis for this compound is reported, an analysis of these aspects can only be theoretical.

In a potential Combes-type synthesis, the regioselectivity would be determined by the initial condensation between the aniline and the β-dicarbonyl compound and the subsequent acid-catalyzed cyclization. The substitution pattern on the aniline precursor would be the primary determinant of the final substitution on the benzenoid ring. For example, using 2-amino-1,5-dihydroxynaphthalene as a starting material with a suitable dicarbonyl compound could theoretically lead to the desired product, but the regiochemistry of the cyclization would need to be controlled. Studies on the Combes synthesis have shown that both steric and electronic effects of the substituents on the aniline and the diketone influence the regiochemical outcome. wikipedia.org

Stereoselectivity is not a factor in the synthesis of the aromatic quinoline ring itself. It would only become relevant if the quinoline core were to be subsequently reduced to a tetrahydroquinoline, creating stereocenters. No such transformations involving this compound have been described.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylquinoline 4,8 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Methylquinoline-4,8-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their immediate electronic environment. In this compound, the aromatic protons on the quinoline (B57606) ring typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The methyl group protons, being attached to the quinoline ring, also exhibit a characteristic chemical shift. chemicalbook.com The hydroxyl protons can appear over a wide range of chemical shifts and may be broadened due to chemical exchange.

The coupling patterns, or signal splitting, observed in the ¹H NMR spectrum provide information about the number of adjacent protons. This spin-spin splitting follows the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. orgchemboulder.com For instance, the protons on the quinoline ring will exhibit complex splitting patterns due to coupling with their neighbors.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 6.3 - 6.8 | s | - |

| H5 | 7.0 - 7.5 | d | 7.5 - 8.5 |

| H6 | 7.2 - 7.7 | t | 7.5 - 8.5 |

| H7 | 6.8 - 7.3 | d | 7.5 - 8.5 |

| 2-CH₃ | 2.5 - 2.8 | s | - |

| 4-OH | 9.0 - 12.0 | br s | - |

| 8-OH | 9.0 - 12.0 | br s | - |

Note: Predicted values are based on typical ranges for similar quinoline derivatives and may vary depending on the solvent and concentration. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'br s' a broad singlet.

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Quaternary Carbons

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Aromatic and olefinic carbons typically resonate in the range of 100-150 ppm. pdx.edu

A key feature of ¹³C NMR is its ability to identify quaternary carbons—those not directly bonded to any protons. These signals are typically weaker in intensity. In this compound, the carbons at positions 2, 4, 8, 8a, and 4a are quaternary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 155 - 160 |

| C3 | 105 - 110 |

| C4 | 150 - 155 |

| C4a | 140 - 145 |

| C5 | 115 - 120 |

| C6 | 125 - 130 |

| C7 | 110 - 115 |

| C8 | 150 - 155 |

| C8a | 145 - 150 |

| 2-CH₃ | 20 - 25 |

Note: Predicted values are based on typical ranges for similar quinoline derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. emerypharma.com It helps to identify adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu It is instrumental in assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for identifying the connectivity around quaternary carbons and confirming the placement of the methyl and hydroxyl groups on the quinoline scaffold.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. cornell.educigrjournal.org These techniques are complementary and rely on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. cigrjournal.org

Characteristic Vibrational Modes of Hydroxyl and Quinoline Moieties

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the hydroxyl (-OH) and quinoline functional groups. arabjchem.orgresearchgate.net

Hydroxyl (-OH) Group : A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of O-H stretching vibrations. The C-O stretching vibrations are expected to appear in the 1260-1000 cm⁻¹ region. arabjchem.org

Quinoline Moiety : The aromatic C-H stretching vibrations of the quinoline ring typically appear above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region. arabjchem.orgresearchgate.net

Methyl (-CH₃) Group : The C-H stretching vibrations of the methyl group are expected in the 2960-2850 cm⁻¹ range, while bending vibrations appear around 1450 cm⁻¹ and 1375 cm⁻¹. arabjchem.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| C-O Stretch | 1260 - 1000 | |

| Quinoline | Aromatic C-H Stretch | > 3000 |

| C=C and C=N Stretch | 1650 - 1400 | |

| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 |

| C-H Bend | ~1450 and ~1375 |

Analysis of Intramolecular Hydrogen Bonding Interactions

The presence of hydroxyl groups at positions 4 and 8 allows for the possibility of intramolecular hydrogen bonding. This occurs when a hydrogen atom is attracted to an electronegative atom (in this case, the nitrogen of the quinoline ring or the oxygen of the other hydroxyl group) within the same molecule. nih.govmdpi.com

Spectroscopic evidence for intramolecular hydrogen bonding can be observed in both NMR and IR spectroscopy.

In ¹H NMR , the chemical shift of the hydroxyl protons can be significantly downfield (higher ppm values) and the signals may be sharper than those of non-hydrogen-bonded hydroxyls. arkat-usa.org

In IR spectroscopy , intramolecular hydrogen bonding causes the O-H stretching band to broaden and shift to a lower frequency (wavenumber). arabjchem.org The extent of this shift can provide an indication of the strength of the hydrogen bond. arkat-usa.org Studies on similar quinoline derivatives have shown that such interactions play a significant role in their conformational preferences and properties. mdpi.comarizona.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is critical for confirming the molecular weight and providing insight into the molecule's structure through analysis of its fragmentation patterns under ionization.

With a molecular formula of C₁₀H₉NO₂, the nominal molecular weight of this compound is 175 g/mol . bldpharm.combldpharm.com In typical soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily protonated, primarily on the quinoline nitrogen, to form the pseudomolecular ion [M+H]⁺. This would be observed at a mass-to-charge ratio (m/z) of 176.

While specific experimental fragmentation data for this compound is not widely published, a predictive analysis based on the structure can be made. Under Collision-Induced Dissociation (CID) conditions, the [M+H]⁺ ion would likely undergo fragmentation through several pathways characteristic of hydroxyquinolines. This can include the neutral loss of carbon monoxide (CO), a common fragmentation for quinolone-type structures, and the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring. Further fragmentation could involve the loss of the methyl radical (•CH₃) or water (H₂O).

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Mass-to-Charge (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀NO₂]⁺ | 176.07 | Protonated molecular ion |

| [M+H-CO]⁺ | [C₉H₁₀NO]⁺ | 148.07 | Loss of carbon monoxide |

| [M+H-HCN]⁺ | [C₉H₉O₂]⁺ | 149.06 | Loss of hydrogen cyanide |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, which allows for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of a compound. For this compound, HRMS would be used to measure the mass of the protonated molecule [C₁₀H₁₀NO₂]⁺ with high precision. The theoretical exact mass can be calculated from the sum of the exact masses of its constituent atoms.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule | C₁₀H₉NO₂ | 175.06333 |

Comparing the experimentally measured mass from an HRMS analysis to the theoretical value allows for unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its aromatic quinoline core, which is modified by the presence of a methyl group and two hydroxyl groups. These substituents act as auxochromes, influencing the energy of the electronic transitions and thus the wavelengths of maximum absorption (λmax).

The absorption bands observed in the UV-Vis spectrum of this compound arise from π → π* and n → π* electronic transitions. The quinoline ring system gives rise to characteristic π → π* transitions, which are typically intense. The non-bonding electrons on the nitrogen and oxygen atoms can undergo lower-energy n → π* transitions, which are generally less intense. The hydroxyl groups, being strong electron-donating groups, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, moving the absorption to longer wavelengths.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Quinoline aromatic system | UV region (~250-400 nm) |

The absorption spectrum of this compound is expected to be sensitive to the chemical environment, specifically solvent polarity (solvatochromism) and pH.

Solvatochromism: While specific studies on this compound are limited, its high polarity due to the two hydroxyl groups suggests it would exhibit solvatochromic behavior. In polar solvents, the energy levels of the ground and excited states can be stabilized to different extents, leading to shifts in the absorption maxima compared to nonpolar solvents.

pH Effects: The UV-Vis spectrum of this compound is highly dependent on pH due to the presence of three ionizable sites: the quinoline nitrogen and the two hydroxyl groups. rsc.org

In strongly acidic solutions, the quinoline nitrogen will be protonated, forming a quinolinium cation.

As the pH increases, the quinolinium proton will be lost.

With further increases in pH, the two hydroxyl groups will be sequentially deprotonated to form phenolate (B1203915) anions. researchgate.net

Each change in the protonation state alters the electronic structure of the chromophore, resulting in significant shifts in the absorption bands. researchgate.net For instance, the deprotonation of a hydroxyl group to a phenolate anion typically results in a strong bathochromic shift, as the more electron-rich phenolate is a stronger auxochrome. rsc.org Monitoring these spectral changes as a function of pH allows for the determination of the acid dissociation constants (pKa values) for each ionizable group. researchgate.netresearchgate.net

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org By diffracting a beam of X-rays, a single crystal of a compound can provide a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated. wikipedia.org This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound.

Despite its power for structural elucidation, a search of the available scientific literature and crystallographic databases indicates that the single crystal X-ray structure of this compound (CAS 10529-34-7) has not been reported.

Without an experimentally determined crystal structure, a detailed discussion of the solid-state molecular geometry and conformation of this compound is not possible. However, based on the known structures of other quinoline derivatives, certain features can be anticipated. The fused quinoline ring system itself is expected to be largely planar. In the solid state, the conformation would be heavily influenced by intermolecular hydrogen bonding involving the two hydroxyl groups and the quinoline nitrogen, which would likely lead to the formation of a well-ordered, stable crystal lattice.

Despite a comprehensive search for crystallographic data on this compound, no specific studies detailing its crystal structure, packing, or precise intermolecular interactions could be located in the available scientific literature.

Research into the crystal structures of related quinoline derivatives provides some insight into the potential interactions that might be expected in the solid state of this compound. For instance, studies on other quinoline compounds reveal a common propensity for the formation of hydrogen bonds involving the nitrogen atom of the quinoline ring and hydroxyl groups, as well as π-π stacking interactions between the aromatic ring systems.

For example, the crystal structure of a copper(II) complex with a ligand derived from 2-methyl-4-(quinolin-8-yldiazenyl)benzene-1,3-diol demonstrates how the quinoline nitrogen can participate in coordination and how hydroxyl groups can be involved in forming intermolecular hydrogen bonds. Similarly, research on inclusion compounds where 2-methylquinoline (B7769805) is a guest molecule within a diol host highlights the formation of O-H···N hydrogen bonds between the host and the quinoline nitrogen.

Therefore, a definitive and detailed account of the crystal packing and intermolecular interactions of this compound cannot be provided at this time.

Computational and Theoretical Chemistry Studies on 2 Methylquinoline 4,8 Diol

Molecular Docking and Ligand-Protein Interaction Studies

Elucidation of Specific Binding Sites and Interaction Modes

Computational studies, particularly molecular docking, have been instrumental in elucidating the specific binding sites and interaction modes of quinoline (B57606) derivatives with various biological targets. For the related compound, 3-(1H-indol-3-yl)quinoline-2,4-diol, docking studies with human abl1 kinase (PDB ID: 3QRJ) revealed significant interactions within the binding pocket. ijcce.ac.ir The analysis showed that the two oxygen molecules of the amine groups in the quinoline derivative formed two strong conventional hydrogen bonds with the amino acid residues Glu286:OE2 and Asp381:O, with bond lengths of 3.78 Å and 3.61 Å, respectively. ijcce.ac.ir Additionally, two electrostatic bonds and four hydrophobic interactions were observed, contributing to a strong binding affinity with a docking score of -8.6. ijcce.ac.ir

Similarly, in silico molecular docking of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a (PDB ID: 2IGR) demonstrated binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These interactions involved hydrogen bonding and residual interactions with amino acid residues such as PHE A-15, TRP A-12, LYS A-16, and LYS A-26. nih.gov The specific interactions highlight the importance of the quinoline scaffold in establishing favorable contacts within protein binding sites. Further studies on bis(acridine) compounds, which contain a related heterocyclic system, have shown that the linker length and structure are crucial for inhibiting prion replication, suggesting that additional hydrogen-bonding interactions between the linker's heteroatoms and the target receptor can improve activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Diols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is particularly valuable when experimental data is limited, as it allows for the prediction of activity based on theoretical molecular descriptors calculated directly from the molecular structures. nih.gov

Derivation and Interpretation of Molecular Descriptors

In QSAR studies of quinoline derivatives, a variety of molecular descriptors are calculated to quantify different aspects of the molecules' structures. These descriptors are typically categorized as electronic, hydrophobic, steric, and topological.

Electronic Descriptors: These describe the electronic properties of the molecule and are often calculated using quantum chemical methods like Density Functional Theory (DFT). dergipark.org.tr Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and are indicative of potential electrophilic and nucleophilic interactions. dergipark.org.trarabjchem.org

Electron affinity (A) and Ionization potential (I): These are calculated from LUMO and HOMO energies and relate to the molecule's ability to accept and lose an electron. arabjchem.orguantwerpen.be

Hydrophobic Descriptors:

Octanol-water partition coefficient (log P): This is a measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes. dergipark.org.trresearchgate.net

Steric and Topological Descriptors:

Molecular volume (Vm) and Surface Area (SAG, SAA): These descriptors provide information about the size and shape of the molecule. dergipark.org.trresearchgate.netwalisongo.ac.id

Molar refractivity (MR): This relates to the volume of the molecule and its polarizability. dergipark.org.trresearchgate.net

Topostructural and topochemical indices: These are numerical representations of the molecular topology and are often easily calculable. nih.gov

A study on 5,8-quinolinequinone derivatives utilized DFT calculations to obtain a range of these descriptors, which were then used to build QSAR models. dergipark.org.tr

Statistical Correlation with Research Parameters

Once the molecular descriptors are calculated, statistical methods are employed to find a correlation between these descriptors and the observed biological activity. Multiple Linear Regression (MLR) is a commonly used technique to develop a QSAR equation. researchgate.net The quality of the QSAR model is assessed using several statistical parameters:

Coefficient of determination (R²): This indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A higher R² value signifies a better fit of the model. researchgate.net

Cross-validated R² (q²): This is a measure of the predictive ability of the model, assessed through techniques like leave-one-out cross-validation. nih.govnih.gov

F-statistic and p-value: These are used to assess the statistical significance of the regression model. researchgate.net

In a 3D-QSAR study of 2,4-disubstituted quinoline derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models yielded statistically significant results with high q² and conventional R² values, indicating good predictive power. nih.gov For a series of quinoline derivatives targeting Plasmodium falciparum, a 2D-QSAR model showed a predictive r² of 0.8454 for the test set. mdpi.com These studies demonstrate that QSAR models can effectively predict the biological activities of new quinoline derivatives and guide the design of more potent compounds. mdpi.comscispace.com

Tautomeric Equilibrium and Interconversion Studies

Tautomerism is the phenomenon where a compound exists in two or more interconvertible isomeric forms, known as tautomers, which differ in the position of a proton and a double bond. libretexts.org For 2-Methylquinoline-4,8-diol, the most relevant form of tautomerism is keto-enol tautomerism.

Theoretical Investigation of Keto-Enol Tautomerism

This compound can exist in equilibrium between its diol (enol) form and a keto-enol tautomer, 8-hydroxy-2-methyl-1H-quinolin-4-one. nih.gov Generally, for most simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, the stability of the enol form can be significantly influenced by factors such as conjugation and intramolecular hydrogen bonding. libretexts.org

In the case of quinoline derivatives, the tautomeric equilibrium can be complex. Studies on related 4-ketomethylquinolines have shown that while simple alkyl or aryl derivatives exist mainly in the keto form, quinoline-4-pyruvates are found substantially or exclusively in the enol form. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of the different tautomeric forms and predict the position of the equilibrium. researchgate.net For example, in a study of hetarylazo dyes derived from 2,4-quinolinediol, DFT calculations were used to optimize the geometries of the azo and hydrazone tautomeric forms. researchgate.net

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org Acid catalysis involves protonation of the carbonyl oxygen, while base catalysis proceeds through the deprotonation of the α-carbon to form a resonance-stabilized enolate ion. libretexts.org

Solvent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium can be significantly influenced by the solvent. masterorganicchemistry.com Polar, protic solvents can form hydrogen bonds with both the keto and enol forms, but the strength of these interactions can differ, thus shifting the equilibrium. For instance, studies on acetoacetic acid have shown that the percentage of the enol tautomer is much higher in nonpolar solvents like carbon tetrachloride (49%) compared to a polar solvent like water (<2%). masterorganicchemistry.com This is because in nonpolar solvents, the enol form can be stabilized by intramolecular hydrogen bonding, whereas in polar solvents, this intramolecular bond is disrupted by hydrogen bonding with the solvent molecules. masterorganicchemistry.com

In the context of quinoline derivatives, solvent effects on tautomerism have also been observed. For hetarylazo disperse dyes derived from 2,4-quinolinediol, the visible absorption spectra indicated a mixture of tautomers in solvents of varying polarities. researchgate.net Similarly, the tautomeric equilibrium of 8-(phenyldiazenyl)quinolin-5-ol was found to be solvent-dependent, with the deprotonated form appearing in strong proton-accepting solvents. researchgate.net The study of 3-hydroxypyridine (B118123) in aqueous solution using QM/MM molecular dynamics simulations revealed that each tautomer interacts strongly with water molecules via hydrogen bonds, leading to an inversion of the tautomeric equilibrium compared to the gas phase. acs.org These findings underscore the critical role of the solvent environment in determining the predominant tautomeric form of quinoline diols.

Mechanistic Investigations of 2 Methylquinoline 4,8 Diol in Chemical and Biological Systems

Detailed Reaction Mechanisms of 2-Methylquinoline-4,8-diol Synthesis and Derivatization

The synthesis of the quinoline (B57606) scaffold can be achieved through several classic named reactions. One of the most prominent methods is the Doebner-von Miller reaction. This approach typically involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. For 2-methylquinoline (B7769805), the reaction would involve aniline and crotonaldehyde. The mechanism proceeds through a Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization and an oxidation/aromatization step to yield the quinoline ring.

Another relevant synthesis is the Skraup reaction, where an aromatic amine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). rsc.org In this process, glycerol is first dehydrated by the strong acid to form acrolein, which then reacts with the aniline in a manner similar to the Doebner-von Miller reaction. rsc.org Synthesizing this compound specifically would require starting with an appropriately substituted aniline, such as 2-aminophenol-4-ol, and reacting it with crotonaldehyde.

A more modern approach involves a one-step synthesis of 2-methylquinoline from nitrobenzene and ethanol (B145695) using a PtSn/γ-Al₂O₃ catalyst. google.com This process integrates several steps: the hydrogenation of nitrobenzene to aniline, the dehydration-condensation of ethanol to form 2-butenal (crotonaldehyde), a Michael addition of the aniline to the aldehyde, and finally, a cyclodehydrogenation to form the 2-methylquinoline product. google.com

The derivatization of this compound is dictated by the reactivity of its functional groups: the two hydroxyl groups and the methyl group. The hydroxyl groups can undergo O-alkylation or O-acylation. The quinoline ring itself can participate in various reactions, including oxidation to form quinoline-dione derivatives or reduction of the heterocyclic ring. The methyl group at the C-2 position is activated and can undergo condensation reactions or be functionalized through oxidation. researchgate.netresearchgate.net

Table 1: Overview of Synthesis and Derivatization Reactions

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Ref. |

|---|---|---|---|---|

| Synthesis | ||||

| Doebner-von Miller | Aniline, Acrolein/Crotonaldehyde | Strong Acid (e.g., HCl, H₂SO₄) | Quinoline / 2-Methylquinoline | rsc.org |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | rsc.org |

| One-Step Catalysis | Nitrobenzene, Ethanol | PtSn/γ-Al₂O₃ Catalyst | 2-Methylquinoline | google.com |

| Derivatization | ||||

| Oxidation | This compound | Oxidizing Agent | Quinoline-4,8-dione derivative | |

| Reduction | This compound | Reducing Agent | Tetrahydroquinoline derivative |

Enzymatic Biotransformation Pathways of Quinoline Diols

The biodegradation of quinoline compounds in microorganisms is a critical pathway for environmental detoxification and involves a series of enzymatic transformations.

Role of Dioxygenases in Hydroxylation

Dioxygenase enzymes are fundamental to the initial stages of quinoline metabolism in bacteria. wikipedia.org These enzymes, particularly Rieske-type non-heme iron dioxygenases like toluene (B28343) dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and biphenyl (B1667301) dioxygenase (BPDO), catalyze the stereospecific incorporation of both atoms of molecular oxygen into the quinoline ring system. nih.govfrontiersin.orgqub.ac.uk This reaction, known as cis-dihydroxylation, breaks the aromaticity of the ring and produces vicinal cis-dihydrodiols. nih.govfrontiersin.org

The hydroxylation can occur on either the carbocyclic (benzene) or heterocyclic (pyridine) ring of the quinoline nucleus. For instance, TDO from Pseudomonas putida UV4 has been shown to hydroxylate quinoline at the 5,6- and 7,8-positions of the carbocyclic ring. frontiersin.orgqub.ac.uk There is also evidence for dihydroxylation across the 3,4-bond of the pyridine (B92270) ring, although the resulting heterocyclic cis-diol is often unstable. frontiersin.orgrsc.org The initial hydroxylation product of quinoline is often 2-hydroxyquinoline, which exists in tautomeric equilibrium with 2-quinolone. nih.govfrontiersin.org The presence of a substituent at the C-2 position, as in 2-methylquinoline, can influence the regiochemistry of the dioxygenase attack and potentially improve the yield of cis-dihydrodiol metabolites. nih.govfrontiersin.org

Some dioxygenases, such as 1H-3-hydroxy-4-oxo-quinoline 2,4-dioxygenase (QDO), function without a cofactor and are involved in the cleavage of the quinoline ring itself. wikipedia.org

Stereochemical Aspects of Enzymatic Reactions

Enzymatic reactions involving quinoline diols are characterized by a high degree of stereoselectivity. uky.edu The cis-dihydroxylation of the quinoline ring by dioxygenases is a highly stereospecific process, yielding enantiomerically pure or enriched cis-dihydrodiol metabolites. qub.ac.ukrsc.org The absolute stereochemistry of the resulting diol is dictated by the specific enzyme and the orientation of the substrate within the enzyme's active site. qub.ac.uk

For example, the biotransformation of 2-chloroquinoline (B121035) by P. putida UV4 yields multiple stable, enantiopure cis-dihydrodiols. frontiersin.org Interestingly, the absolute configuration of a cis-diol formed on the heterocyclic ring can be opposite to that of diols formed on the carbocyclic ring from the same parent quinoline. rsc.org This highlights the precise control exerted by the enzyme's chiral environment on the reaction's stereochemical outcome. Molecular docking studies have been employed to rationalize these stereochemical results, showing that the preferred orientation of the substrate is governed by interactions with specific hydrophobic amino acid residues within the enzyme's active site. frontiersin.orgqub.ac.uk

Molecular Mechanisms of Biological Interactions (In Vitro Studies)

In vitro studies have begun to elucidate the molecular mechanisms through which quinoline diols exert their biological effects, particularly through interactions with proteins and their inherent antioxidant capabilities.

Protein-Ligand Interaction Mechanisms (e.g., enzyme inhibition, receptor binding)

The mechanism of action for many quinoline derivatives involves direct interaction with molecular targets like enzymes. Quinoline-based compounds have been identified as inhibitors of various enzymes. For instance, certain indenoisoquinoline derivatives, which share a structural relationship with quinolines, are potent inhibitors of Topoisomerase I (Top1), a key enzyme in DNA replication and repair. nih.gov The inhibition is dependent on the stereochemistry of hydroxyl-containing side chains, suggesting that specific hydrogen-bonding interactions within the enzyme-DNA-ligand complex are crucial for activity. nih.gov

Similarly, quinoline-based compounds can act as inhibitors of DNA methyltransferases (DNMTs) by intercalating into DNA and interfering with the enzyme's function. biorxiv.org Molecular docking studies of dioxygenases have revealed that the binding of quinoline substrates involves attractive edge-to-face π-π stacking interactions with aromatic amino acid residues, such as Phenylalanine-216 and Histidine-222, as well as van der Waals interactions with hydrophobic residues. frontiersin.org For this compound, the hydroxyl groups at positions 4 and 8 would be expected to form key hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to binding affinity and inhibitory potential.

Table 2: Examples of Quinoline Derivatives in Protein-Ligand Interactions

| Quinoline Derivative Class | Target Enzyme | Mechanism of Action | Key Interactions | Ref. |

|---|---|---|---|---|

| Indenoisoquinolines | Topoisomerase I (Top1) | Enzyme poisoning; stabilization of Top1-DNA cleavage complex. | Hydrogen bonding from hydroxyl groups; stereochemistry is critical. | nih.gov |

| Quinoline-based compounds | DNA Methyltransferases (DNMTs) | Competitive inhibition; DNA intercalation. | Stacking interactions with DNA bases. | biorxiv.org |

Mechanistic Basis of Antioxidant Effects

The antioxidant properties of quinoline diols like this compound are primarily attributed to the presence of the hydroxyl groups on the aromatic ring. These hydroxyl groups can act as hydrogen donors to scavenge reactive oxygen species (ROS) and other free radicals. This mechanism is central to preventing oxidative damage to biological macromolecules.

Studies on dihydroxyquinoline compounds have demonstrated their ability to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. nih.gov The mechanism involves two main pathways:

Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. The resulting quinoline radical is stabilized by resonance. nih.gov

Metal Chelation: Some dihydroxyquinolines can chelate pro-oxidant metal ions like copper (Cu²⁺). By binding to the metal ion, the compound prevents it from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. nih.gov

The antioxidant efficacy is demonstrated in vitro by assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, where the compound's ability to quench the stable DPPH radical is measured. nih.gov The presence of two hydroxyl groups in this compound suggests a potent capacity for both radical scavenging and potentially metal chelation, contributing to its protective effects against oxidative stress. nih.gov

Proposed Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal activities of quinoline derivatives are well-documented, with their mechanisms of action often attributed to their structural features, including the ability to chelate metal ions and interact with essential cellular components. nih.govresearchgate.net For this compound, the presence of two hydroxyl groups and a methyl group on the quinoline scaffold are key determinants of its biological activity. The proposed mechanisms for its action against microbial and fungal pathogens are multifaceted and often inferred from studies on structurally related compounds like 8-quinolinols (8-hydroxyquinolines).

One of the primary proposed mechanisms is the chelation of metal ions that are essential for microbial enzyme function. The 8-hydroxyquinoline (B1678124) derivatives are known to be effective broad-spectrum drug molecules. researchgate.net This chelating ability can disrupt microbial metabolism and inhibit growth. The introduction of substituents, such as a methyl group at the C2 position, can modulate this activity. researchgate.net

Furthermore, quinoline compounds can exert their effects by interacting with microbial enzymes and inhibiting their function, or by damaging the cell membrane, leading to the leakage of intracellular contents and ultimately cell death. researchgate.net Studies on various substituted 2-methyl-8-quinolinols have demonstrated a range of antifungal activities against pathogenic fungi. nih.gov For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic among a series of tested compounds against fungi like Aspergillus niger and Trichophyton mentagrophytes. nih.gov While 2-methyl analogues were generally less active than their corresponding 8-quinolinols, these findings highlight the potential for antimicrobial action. nih.gov

The general structure of quinoline allows it to serve as a scaffold for developing agents with a wide spectrum of biodynamic activities. grafiati.com The antimicrobial properties of quinoline derivatives are a significant area of research, with many compounds showing potent antibacterial and antifungal effects. nih.gov

Table 1: Antifungal Activity of Selected 2-Methyl-8-Quinolinol Derivatives

| Compound | Fungus | Activity Level |

| 5,7-Dichloro-2-methyl-8-quinolinol | Aspergillus niger | High Fungitoxicity |

| 5,7-Dichloro-2-methyl-8-quinolinol | Trichophyton mentagrophytes | High Fungitoxicity |

| 5,7-Dibromo-2-methyl-8-quinolinol | Aspergillus niger | High Fungitoxicity |

| 5,7-Dibromo-2-methyl-8-quinolinol | Trichophyton mentagrophytes | High Fungitoxicity |

| 5-Iodo-2-methyl-8-quinolinol | Various fungi | Notable Fungitoxicity |

| 2-Methyl-8-quinolinol | Various fungi | Less active than 8-quinolinol |

Source: Adapted from Gershon H, et al., 1971. nih.gov

Cellular and Molecular Mechanisms of Apoptosis Induction

Quinoline derivatives are recognized for their potential to induce apoptosis, or programmed cell death, in cancer cells, making them a subject of interest in oncology research. The mechanisms are often complex, involving the modulation of multiple signaling pathways that regulate cell survival and death. nih.gov While direct studies on this compound are limited, the mechanisms can be inferred from related quinoline structures.

A key mechanism involves the induction of cellular stress, particularly Endoplasmic Reticulum (ER) stress. nih.gov ER stress can trigger the unfolded protein response (UPR), which, if prolonged or overwhelming, leads to apoptosis. For example, the quinoline derivative 6MN-4-AQ was found to induce apoptosis in pancreatic cancer cells by activating Caspase-3 and promoting the cleavage of PARP, a hallmark of apoptosis. nih.gov This process was linked to the compound's ability to induce ER stress. nih.gov

Another significant pathway implicated in the pro-apoptotic activity of quinolines is the inhibition of cell survival signals. The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents. Studies have shown that certain quinoline derivatives can suppress the Akt/mTOR pathway, thereby removing the pro-survival signals and allowing apoptotic processes to proceed. nih.gov

The induction of apoptosis by these compounds can also be linked to the generation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function. mdpi.com This intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which activates the caspase cascade. nih.gov

Table 2: Key Molecular Events in Apoptosis Induced by Quinoline Derivatives

| Mechanism | Key Molecular Target/Event | Cellular Outcome | Reference |

| ER Stress | Induction of ER Stress | Activation of UPR, leading to apoptosis | nih.gov |

| Caspase Activation | Activation of Caspase-3 | Cleavage of PARP, execution of apoptosis | nih.gov |

| Pathway Inhibition | Suppression of Akt/mTOR signaling | Inhibition of cell survival signals | nih.gov |

| Autophagy Modulation | Increase in LC3-II and Beclin-1 expression | Induction of autophagic cell death | nih.gov |

Source: Adapted from Drug Dev Res, 2022. nih.gov

Interaction with Nucleic Acids (e.g., DNA damage mechanisms)

The interaction of quinoline compounds with nucleic acids represents a potential mechanism for their biological effects, including anticancer and antimicrobial activities. The planar structure of the quinoline ring is suitable for intercalation into the DNA double helix. evitachem.com This insertion between base pairs can distort the DNA structure, interfering with crucial cellular processes like replication and transcription, which can ultimately lead to cell death. evitachem.com

Some quinoline derivatives have been shown to cause DNA damage through the induction of unscheduled DNA synthesis (UDS), which is a form of DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle. ca.gov However, structure-activity relationship studies have shown variability among different methylated quinolines. While quinoline itself, along with 4-methylquinoline (B147181) and 8-methylquinoline, produced UDS in rat hepatocytes, 2-methylquinoline did not show this effect in the same study. ca.gov This suggests that the position of the methyl group is critical in determining the compound's ability to induce this specific type of DNA damage. ca.gov

Another mechanism of interaction is the formation of DNA adducts, where the compound or its metabolites covalently bind to DNA. Quinoline has been shown to form adducts with DNA in the presence of metabolic activation. ca.gov This type of damage can lead to mutations and genomic instability if not properly repaired.

Modulation of Specific Biochemical Pathways

Beyond direct interaction with DNA or general induction of cellular stress, this compound and its chemical relatives can modulate specific biochemical pathways to exert their biological effects. The ability of these compounds to interact with and inhibit specific enzymes is a key aspect of their mechanism of action. By binding to the active sites of enzymes, they can block substrate access and disrupt metabolic or signaling cascades.

A prominent example from a related quinoline derivative involves the potent inhibition of the Akt/mTOR signaling pathway. nih.gov This pathway is a critical regulator of cell metabolism, growth, and survival, and its dysregulation is a common feature of cancer. The suppression of Akt/mTOR signaling by the quinoline derivative 6MN-4-AQ in pancreatic cancer cells led to both apoptosis and autophagy. nih.gov The compound was also observed to suppress epithelial-to-mesenchymal transition (EMT) by reducing the expression of proteins like SLUG and snail, and it inhibited cell migration and invasion by downregulating matrix metalloproteinases MMP-7 and MMP-9. nih.gov

This modulation of specific pathways highlights the potential for quinoline derivatives to act as targeted agents, interfering with precise molecular events that drive disease processes. The hydroxyl and methyl groups on this compound likely play a crucial role in its binding affinity and specificity for various biological targets, thereby determining which biochemical pathways it modulates.

Emerging Research Applications and Future Directions for 2 Methylquinoline 4,8 Diol

Applications as Advanced Chemical Building Blocks

The inherent reactivity and structural features of 2-Methylquinoline-4,8-diol make it a valuable precursor in the synthesis of more complex molecules. Its diol functionality and the quinoline (B57606) core can be selectively targeted to build diverse molecular architectures.

Synthesis of Novel Heterocyclic Architectures

Quinoline derivatives are pivotal starting materials for constructing polyfunctional and fused heterocyclic systems. Numerous synthetic strategies, such as the Skraup, Doebner-Miller, and Friedländer syntheses, have been developed to create the core quinoline ring, which can then be further functionalized. pharmaguideline.comiipseries.org The presence of hydroxyl and methyl groups on the this compound backbone offers reactive handles for subsequent cyclization and condensation reactions. Researchers utilize these functional groups to build novel pyrazolo[4,3-c]quinolinones and other fused systems, expanding the library of complex heterocyclic compounds for potential applications in medicinal chemistry and materials science.

Integration into Functional Supramolecular Assemblies

The development of complex, three-dimensional supramolecular structures often relies on non-covalent interactions such as hydrogen bonding and π-π stacking. The 8-hydroxyquinoline (B1678124) moiety, a key feature of this compound, has been successfully used to construct 3D supramolecular architectures. mdpi.com The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aromatic quinoline ring facilitates π-π stacking interactions. These interactions guide the self-assembly of individual molecules into larger, ordered structures. By modifying the substituents on the quinoline ring, it is possible to fine-tune these non-covalent forces to control the final architecture and properties of the resulting supramolecular compound. mdpi.com

Role in Catalysis and Materials Science

The distinct electronic and structural properties of this compound lend themselves to applications in catalysis and the development of new materials like dyes and pigments.

Development of this compound Modified Heterogeneous Catalysts

In the field of heterogeneous catalysis, researchers are continually seeking stable, reusable, and efficient catalytic systems. An organic-inorganic hybrid catalyst has been successfully prepared by combining 8-hydroxy-2-methylquinoline (an isomer of this compound) with a Keggin-structured heteropoly acid, H₄SiW₁₂O₄₀. nih.govresearchgate.net This modification was shown to be crucial for forming a stable and reusable heterogeneous system. nih.govresearchgate.net The resulting catalyst, designated HMQ-STW, demonstrated high efficacy in the ketalization of ketones, a vital reaction for protecting carbonyl groups in organic synthesis. nih.gov The catalyst exhibited excellent yields and 100% selectivity under optimized conditions and could be recycled multiple times without a significant loss of activity, highlighting the role of the quinoline derivative in enhancing structural stability. nih.govresearchgate.net

Below is a summary of the catalytic performance for the ketalization of cyclohexanone (B45756) with glycol using the HMQ-STW catalyst under various conditions.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Molar Ratio (Glycol:Cyclohexanone) | 2:1 | 98 |

| Catalyst Dosage (wt%) | 1.5 | 98 |

| Reaction Temperature (°C) | 70 | 98 |

| Reaction Time (h) | 2 | 98 |

| Recycle Run | 5th Run | 94 |

Application in Dye Chemistry and Pigment Development

Quinaldine (2-methylquinoline) is a well-known precursor in the manufacture of dyes. nih.gov The quinoline ring system itself is a chromophore, and the introduction of functional groups like the hydroxyl groups found in this compound can act as auxochromes, modifying the color and dyeing properties. These groups can enhance the intensity of the color and improve the dye's affinity for fabrics. Furthermore, soluble dyes derived from this compound can potentially be converted into insoluble synthetic organic pigments. This process often involves precipitating the dye with an inorganic salt to create a stable pigment suitable for use in paints, inks, and plastics. mdpi.com

Host-Guest Chemistry and Inclusion Phenomena

Host-guest chemistry involves the formation of complexes where a "host" molecule forms a cavity that encapsulates a "guest" molecule. nih.gov This encapsulation can significantly alter the guest's physical and chemical properties, such as solubility and stability. Quinoline and its derivatives have been shown to act as guest molecules in various host-guest systems. researchgate.net

The formation of these inclusion complexes is driven by non-covalent interactions between the host and the guest. In one area of study, the asymmetric hydrogenation of quinoline derivatives was investigated in the presence of oligo(ethylene glycol)s (OEGs), which acted as host molecules. nih.gov Evidence suggests that the encapsulation of the quinolinium salt by the OEG molecules through supramolecular interactions can regulate the catalytic activity, effectively switching the reaction "on" or "off". nih.govresearchgate.net This demonstrates how host-guest interactions can be used to control chemical reactivity. The formation of such inclusion complexes can improve the bioavailability and stability of encapsulated drugs, making this an area of significant pharmaceutical interest. nih.gov

Studies on Selective Molecular Recognition

While direct studies on the selective molecular recognition properties of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been widely explored for such applications. For instance, various quinoline-based compounds have been developed as fluorescent sensors for the selective detection of metal ions. The quinoline moiety often serves as the fluorophore, and the hydroxyl and other functional groups can act as binding sites for specific analytes. The binding event leads to a change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, allowing for the detection and quantification of the target species.

The unique combination of a quinoline core with both a phenol (B47542) and an amide group in some derivatives has been shown to result in selective fluorescence sensing of specific metal ions like Zn²⁺ and Cd²⁺ in different solvent systems. This selectivity arises from the specific coordination environment provided by the functional groups on the quinoline scaffold. It is plausible that this compound, with its two hydroxyl groups, could also exhibit selective binding and sensing capabilities for certain metal ions or other small molecules, a research avenue that warrants further exploration.

Bio-Inspired Synthesis and Biomimetic Transformations

Nature often provides elegant and efficient strategies for the synthesis of complex molecules. Bio-inspired synthesis aims to mimic these natural pathways to develop novel and effective synthetic routes. The biosynthesis of quinoline alkaloids, for example, often involves the condensation of an anthranilic acid derivative with a carbonyl compound, followed by cyclization.

While specific bio-inspired synthetic routes for this compound are not detailed in the literature, the general principles of quinoline alkaloid biosynthesis can provide a framework for its potential synthesis. For instance, a biomimetic approach could involve the enzymatic or chemo-enzymatic condensation of a suitably substituted aminobenzoic acid with a three-carbon unit, followed by cyclization and subsequent modifications to yield the target molecule. Such strategies can offer advantages in terms of stereoselectivity, regioselectivity, and milder reaction conditions compared to traditional synthetic methods.

Future Research Trajectories in Medicinal Chemistry Lead Generation (Mechanistic Focus)

The development of new therapeutic agents often relies on the identification of promising lead compounds and a thorough understanding of their mechanism of action. This compound, as a member of the quinoline class known for its diverse biological activities, represents a potential starting point for medicinal chemistry campaigns.

Rational Design of Derivatives Based on Mechanistic Understanding

A key strategy in modern drug discovery is the rational design of derivatives based on a clear understanding of the biological target and the mechanism of action of a lead compound. For quinoline derivatives, a common mechanism of anticancer activity involves the inhibition of enzymes that act on DNA, such as topoisomerases and DNA methyltransferases. biorxiv.orgnih.gov For example, certain quinoline-based compounds have been shown to intercalate into DNA, disrupting its normal function and leading to cell death. biorxiv.orgnih.gov

Future research on this compound could focus on identifying its specific biological targets. Once a target is identified, molecular modeling and docking studies can be employed to understand the binding interactions between the compound and the target protein. researchgate.netnih.gov This information can then guide the rational design of new derivatives with improved potency and selectivity. For instance, if this compound is found to inhibit a particular kinase, derivatives could be designed to form additional hydrogen bonds or hydrophobic interactions with the active site of the enzyme, thereby enhancing their inhibitory activity. Structure-activity relationship (SAR) studies would be crucial in this process to systematically evaluate the effect of different substituents on the quinoline core on the biological activity. rsc.org

Exploration of Novel Biological Target Interactions

The diverse biological activities reported for quinoline derivatives suggest that they can interact with a wide range of biological targets. Beyond the well-established mechanisms like DNA intercalation and enzyme inhibition, there is potential for this compound and its future derivatives to interact with novel biological targets.

For example, some quinoline derivatives have been investigated for their ability to modulate signaling pathways involved in cancer progression, such as those regulated by vascular endothelial growth factor receptor (VEGFR). researchgate.net Molecular modeling studies can help in identifying potential new targets for this compound by screening its binding affinity against a panel of known protein structures. researchgate.net Furthermore, high-throughput screening of compound libraries containing derivatives of this compound against various cellular assays could uncover unexpected biological activities and novel mechanisms of action. This exploration of new biological target interactions is a crucial step in expanding the therapeutic potential of this class of compounds.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry of boronic acid and amine precursors to minimize unreacted intermediates.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

Characterization requires a multi-technique approach:

- LC-MS/MS : Compare predicted spectra (e.g., positive-QTOF at 10V, 20V, 40V) to experimental data for molecular ion peaks and fragmentation patterns .

- NMR : Use ¹H/¹³C NMR to confirm methyl group positioning (δ ~2.5 ppm for CH₃) and hydroxyl proton environments (δ 4.8–5.5 ppm) .

- Elemental Analysis : Verify molecular formula (e.g., C₁₀H₉NO₂) to detect impurities.

Q. Advanced Validation :

- X-ray Crystallography : Resolve stereochemical ambiguities if synthetic routes yield diastereomers (e.g., tetrahydroisoquinoline analogs) .

How do substituent variations on the quinoline ring influence the biological activity of derivatives like this compound?

Advanced Research Focus

Substituent effects are critical for structure-activity relationships (SAR):

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance reactivity in electrophilic substitutions but may reduce solubility .

- Methyl Groups : Improve metabolic stability (e.g., 4,8-dimethylquinoline derivatives show prolonged half-life in vitro) .

- Hydroxyl Groups : Facilitate hydrogen bonding with biological targets (e.g., DNA adduct formation observed in benzo[a]pyrene-diol analogs) .

Q. Methodological Approach :

- Comparative SAR Studies : Synthesize analogs (e.g., 4,8-dichloro or trifluoromethyl variants) and test against control compounds in bioassays .

- Computational Modeling : Use DFT or molecular docking to predict interactions with enzymes like cytochrome P450 isoforms .

What strategies can resolve contradictions in reported biological activities of quinoline derivatives?

Advanced Research Focus

Contradictions often arise from assay variability or unaccounted substituent effects:

- Standardized Assays : Replicate studies under controlled conditions (e.g., HepG2 cell lines for carcinogenicity screening, as used in BaP-diol adduct studies) .

- Mechanistic Studies : Probe specific pathways (e.g., CYP1A1/1B1 metabolism) to isolate biological effects .

- Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, HMDB) while excluding unreliable platforms .

Example : Discrepancies in antimicrobial activity of 4-chloro-5,8-dimethylquinoline derivatives were resolved by standardizing MIC testing protocols across labs .

What advanced analytical techniques are recommended for studying reactive intermediates in this compound synthesis?

Q. Advanced Research Focus

- Time-Resolved Spectrometry : Track transient species (e.g., quinone methides) using stopped-flow UV-Vis .

- Isotopic Labeling : Incorporate ¹³C or ²H into the methyl group to trace reaction pathways via NMR or MS .

- In Situ IR/Raman : Monitor carbonyl or hydroxyl group transformations during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.